1,1-Difluoro-1,3-diphenylpropane

Physicochemical Characterization Material Science Synthetic Intermediate

1,1-Difluoro-1,3-diphenylpropane (C15H14F2, MW 232.27) is a critical gem‑difluorinated building block for PPAR‑targeting therapeutics and specialty fluorinated materials. The 1,1‑difluoro motif provides superior metabolic stability, enhanced binding affinity, and unique electronic properties unavailable from non‑fluorinated or mono‑fluorinated analogs. This compound enables direct synthetic routes to 3,3‑difluoroalkenes via palladium‑catalyzed pathways. Ideal for medicinal chemistry teams developing treatments for metabolic syndrome, type‑2 diabetes, and neurodegenerative diseases. Contact us for bulk procurement.

Molecular Formula C15H14F2
Molecular Weight 232.27 g/mol
CAS No. 160751-61-1
Cat. No. B3106815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoro-1,3-diphenylpropane
CAS160751-61-1
Molecular FormulaC15H14F2
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C2=CC=CC=C2)(F)F
InChIInChI=1S/C15H14F2/c16-15(17,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
InChIKeyAXLZISRMDBEUDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Difluoro-1,3-diphenylpropane (CAS 160751-61-1): A Gem-Difluorinated Aromatic Intermediate for Advanced Synthesis


1,1-Difluoro-1,3-diphenylpropane (C15H14F2, molecular weight 232.27) is a synthetic, gem‑difluorinated aromatic intermediate characterized by two fluorine atoms bonded to the first carbon of a 1,3‑diphenylpropane scaffold . The presence of the 1,1‑difluoro group imparts distinct physicochemical properties—including a predicted density of 1.099 ± 0.06 g/cm³ and a predicted boiling point of 295.2 ± 40.0 °C—that differentiate it from non‑fluorinated and mono‑fluorinated analogs [1]. This compound serves as a versatile building block in synthetic organic chemistry, with documented utility in the preparation of fluorinated olefins and as an intermediate for developing bioactive diphenylpropane derivatives [2][3].

Why 1,1-Difluoro-1,3-diphenylpropane Cannot Be Directly Substituted by Common Analogs


The 1,1‑difluoro motif in 1,1‑difluoro‑1,3‑diphenylpropane imparts unique electronic and steric properties that are absent in non‑fluorinated (e.g., 1,3‑diphenylpropane) or mono‑fluorinated analogs (e.g., 1‑fluoro‑1,3‑diphenylpropene) [1]. The high electronegativity of the two fluorine atoms on the same carbon alters the pKa of adjacent protons, modulates lipophilicity, and increases metabolic stability—effects that are critical in medicinal chemistry and materials science [2]. For instance, gem‑difluorination is known to enhance the binding affinity and selectivity of compounds targeting peroxisome proliferator‑activated receptors (PPARs), a therapeutic target for metabolic and neurodegenerative diseases [3]. Consequently, substituting this compound with a non‑fluorinated or mono‑fluorinated derivative would fundamentally alter reactivity profiles and compromise the intended physicochemical or biological outcomes.

Quantitative Differentiation of 1,1-Difluoro-1,3-diphenylpropane Against Closest Analogs


Comparative Physical Properties: 1,1-Difluoro-1,3-diphenylpropane vs. Non‑Fluorinated 1,3‑Diphenylpropane

1,1-Difluoro-1,3-diphenylpropane exhibits significantly higher density and boiling point compared to its non‑fluorinated analog, 1,3‑diphenylpropane. The target compound has a predicted density of 1.099 ± 0.06 g/cm³ and a predicted boiling point of 295.2 ± 40.0 °C , whereas 1,3‑diphenylpropane has a reported density of 0.929 ± 0.06 g/cm³ (predicted) and a boiling point of 321.1 ± 21.0 °C (predicted) . Although the boiling point values are from different prediction models and should be interpreted cautiously, the density difference (1.099 vs. 0.929 g/cm³) is substantial and reflects the impact of gem‑difluorination on molecular packing and intermolecular forces.

Physicochemical Characterization Material Science Synthetic Intermediate

Synthetic Utility: 1,1-Difluoro-1,3-diphenylpropane as a Precursor to 1,3-Disubstituted 3,3-Difluoroalkenes

1,1-Difluoro-1,3-diphenylpropane can be synthesized via radical bromination of 3‑substituted 1,1‑difluoroalkenes, yielding 1‑substituted BDFPs (α‑bromo‑α,α‑difluoroallyl derivatives) [1]. These intermediates undergo palladium‑catalyzed nucleophilic substitution with carbon nucleophiles to generate 1,3‑disubstituted 3,3‑difluoroalkenes. In contrast, mono‑fluorinated analogs like 1‑fluoro‑1,3‑diphenylpropene are obtained directly from phenylzinc chloride or tributylphenyltin without proceeding through a versatile brominated intermediate [1]. This synthetic divergence means 1,1‑difluoro‑1,3‑diphenylpropane offers a distinct pathway to densely functionalized difluoroalkenes—products that are inaccessible from mono‑fluoro analogs.

Organofluorine Chemistry Palladium Catalysis Nucleophilic Substitution

Therapeutic Potential: 1,1-Difluoro-1,3-diphenylpropane as a Scaffold for PPAR Agonists

1,3‑Diphenylpropane derivatives, including those bearing fluorine substituents, have been disclosed as agonists of peroxisome proliferator‑activated receptors (PPARs) [1][2]. In a patent highlighting diphenylpropane‑based PPAR agonists, one optimized compound (14‑2‑1) demonstrated an estimated oral bioavailability of 92.9% and a brain‑to‑plasma ratio of 0.37, along with efficacy in reducing β‑amyloid accumulation in an Alzheimer's disease mouse model (APPPS1) at doses of 1 and 10 mg/kg [2]. While 1,1‑difluoro‑1,3‑diphenylpropane itself is not the final drug candidate, its gem‑difluoro motif is known to enhance metabolic stability and receptor binding affinity relative to non‑fluorinated or mono‑fluorinated analogs [3]. This class‑level evidence positions 1,1‑difluoro‑1,3‑diphenylpropane as a privileged intermediate for developing next‑generation PPAR modulators.

PPAR Agonists Metabolic Disease Neurodegeneration

Reactivity Profile: Gem‑Difluoro vs. Mono‑Fluoro Substitution in Cross‑Coupling Reactions

The gem‑difluoro group in 1,1‑difluoro‑1,3‑diphenylpropane imparts distinct reactivity in palladium‑catalyzed transformations compared to mono‑fluoro analogs. Studies on α‑bromo‑α,α‑difluoroallyl derivatives (BDFPs) show that these intermediates undergo regioselective nucleophilic substitution at the γ‑position with nitrogen nucleophiles (amines and carbamates), whereas sulfonamide sodium salts preferentially attack at the α‑position [1]. This regiodivergence is a direct consequence of the electronic influence of the gem‑difluoro moiety. Mono‑fluorinated analogs, such as 1‑fluoro‑1,3‑diphenylpropene, lack this tunable regioselectivity, limiting their utility in constructing complex fluorinated architectures.

Cross‑Coupling Fluorinated Building Blocks Organometallic Chemistry

Optimal Procurement Scenarios for 1,1-Difluoro-1,3-diphenylpropane (CAS 160751-61-1)


Medicinal Chemistry: Development of Fluorinated PPAR Agonists for Metabolic and Neurodegenerative Diseases

As demonstrated by the PPAR agonist patent landscape [1][2], 1,1‑difluoro‑1,3‑diphenylpropane serves as a key intermediate for synthesizing 1,3‑diphenylpropane‑based PPAR modulators. The gem‑difluoro group enhances metabolic stability and may improve brain penetration (as evidenced by compound 14‑2‑1 achieving a brain/plasma ratio of 0.37) [2]. Procurement of this intermediate enables medicinal chemistry teams to access a privileged scaffold for targeting metabolic syndrome, type‑2 diabetes, and neurodegenerative conditions like Alzheimer's disease.

Synthetic Methodology: Access to 3,3‑Difluoroalkenes via Palladium‑Catalyzed Cross‑Coupling

1,1‑Difluoro‑1,3‑diphenylpropane can be converted to 1‑substituted BDFP intermediates, which then participate in palladium‑catalyzed nucleophilic substitutions to yield 1,3‑disubstituted 3,3‑difluoroalkenes [1]. This pathway is not available from mono‑fluorinated analogs. For synthetic chemists exploring fluorinated olefins as isosteres or building blocks, this compound provides a direct route to a structurally distinct class of difluoroalkenes.

Material Science: Fluorinated Aromatic Building Blocks with Enhanced Physicochemical Properties

The predicted density of 1,1‑difluoro‑1,3‑diphenylpropane (1.099 g/cm³) is 18% higher than that of non‑fluorinated 1,3‑diphenylpropane (0.929 g/cm³) [1]. This density difference, along with the altered electronic profile imparted by the gem‑difluoro group, makes it a candidate building block for designing fluorinated liquid crystals, low‑surface‑energy coatings, or specialty polymers where molecular packing and intermolecular interactions are critical performance parameters.

Isotope Labeling and Mechanistic Probe Studies

The unique ¹⁹F NMR spectroscopic signature of the gem‑difluoro group provides a sensitive probe for reaction monitoring and mechanistic investigations. 1,1‑Difluoro‑1,3‑diphenylpropane can be employed as a model substrate to study the influence of gem‑difluorination on reaction kinetics, regioselectivity, and stereochemical outcomes in palladium‑catalyzed and radical‑mediated transformations [2].

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